
Triisopropyl phosphate
Overview
Description
Triisopropyl phosphate (TiPP; CAS 513-02-0) is an organophosphate ester with the molecular formula C₉H₂₁O₄P and a molecular weight of 224.23 g/mol . It is a colorless liquid with a boiling point of 44–71°C under reduced pressure (0.1–0.4 mm Hg) and is commonly used as a flame retardant, plasticizer, and solvent in industrial applications such as adhesives, textiles, and construction materials . TiPP is also a byproduct in the decomposition of dialkyltert-butylperoxy phosphates during synthetic organic reactions . Unlike chlorinated organophosphates, TiPP lacks halogen substituents, which influences its environmental persistence and toxicity profile .
Preparation Methods
Synthesis via Phosphorus Oxychloride and Isopropyl Alcohol
The most common method involves the stepwise esterification of phosphorus oxychloride with excess isopropyl alcohol. Key steps include:
Standard Laboratory-Scale Procedure
In a 2 L three-neck flask, 480.8 g (8 mol) of isopropyl alcohol is mixed with acetone (92.9 g, 1.6 mol) and cooled to 10°C. Phosphorus oxychloride (245.33 g, 1.6 mol) is added dropwise under vigorous stirring, maintaining the temperature below 10°C. After 50 minutes, the mixture is heated to 30°C under vacuum (10 mmHg) for 3 hours. Sodium isopropoxide (20.5 g in isopropanol) is introduced to neutralize residual HCl, followed by washing, distillation, and fractional purification. This yields 348.0 g (97% yield) of triisopropyl phosphate with ≥99.5% purity .
Key Parameters:
-
Molar Ratio: 5:1 (isopropyl alcohol : POCl₃)
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Temperature: 10–30°C
Base-Catalyzed Neutralization
A Korean patent (KR950001703B1) describes a method using sodium hydroxide to neutralize HCl byproducts. Isopropyl alcohol (2.5 mol) and ethylene dichloride (solvent) are mixed with aqueous NaOH (1 mol). POCl₃ (0.3125 mol) is added dropwise at 10–15°C, followed by stirring and layer separation. Vacuum distillation yields this compound with 80.3% efficiency .
Advantages:
Industrial-Scale Production with Solvent Recycling
The US Patent 3,805,683 outlines a continuous process for large-scale synthesis:
Reaction and Distillation
Excess isopropyl alcohol (3–15 mol per POCl₃) reacts with POCl₃ at −10–50°C. The mixture is distilled under reduced pressure (40–45 mmHg) to remove HCl and unreacted alcohol, which are recycled. The crude product is neutralized with aqueous alkali, washed, and distilled .
Industrial Optimization:
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Temperature Control: 20–25°C during distillation prevents thermal decomposition.
Byproduct Formation in Microwave-Assisted Reactions
This compound is occasionally formed as a byproduct during the synthesis of diisopropyl phosphonates. For example, reacting triisopropyl phosphite with 1,2-dichloroethane under microwave irradiation (190°C, 160 min) produces diisopropyl 2-chloroethylphosphonate, with this compound constituting >90% of impurities .
Mitigation Strategies:
Comparative Analysis of Preparation Methods
Critical Factors Influencing Yield and Purity
Temperature and Reaction Time
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Low Temperatures (10–30°C): Minimize POCl₃ hydrolysis and ester decomposition .
-
Extended Reaction Times (3–6 h): Ensure complete esterification .
Solvent and Neutralization
Vacuum Distillation
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Pressure: 10–20 mmHg removes low-boiling impurities (e.g., isopropyl chloride) .
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Fractionation: Isolates this compound from di- and mono-esters .
Challenges and Solutions
HCl Management
Isomer Formation
Chemical Reactions Analysis
Triisopropyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphates.
Substitution: It can participate in substitution reactions where the isopropyl groups are replaced by other groups.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form phosphoric acid and isopropyl alcohol.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Triisopropyl phosphate has the molecular formula C₉H₂₁O₄P and is characterized as a colorless liquid with low volatility. It exhibits excellent antioxidant properties, making it suitable for various industrial applications. Its mechanism of action involves mimicking the phosphates and carboxylates of biological molecules, which can inhibit metabolic enzymes and influence cellular functions.
Industrial Applications
1. Solvent and Plasticizer
- Use in Chemical Processes : TIP is widely used as a solvent in chemical synthesis due to its ability to dissolve a wide range of organic compounds. It also acts as a plasticizer, enhancing the flexibility and durability of materials, particularly in polymers.
- Polymer Production : In the production of polypropylene, TIP serves as an external donor in Ziegler-Natta catalysts, improving the melt flow rate and isotacticity of the resulting polymer.
2. Flame Retardant
- Application in Materials : TIP is utilized as a flame retardant in various materials such as textiles, rubber, and plastics. Its incorporation helps to reduce flammability and improve safety standards in consumer products .
Scientific Research Applications
1. Biochemical Assays
- Role in Experiments : In biological research, TIP is employed as a reagent in biochemical assays. It has been shown to influence cellular processes such as gene expression and cell signaling pathways.
2. Environmental Studies
- Impact on Microalgae : Research indicates that TIP affects the growth rates of microalgae species, demonstrating its potential ecological impact.
Case Study 1: Polymer Synthesis
In a study examining the effects of TIP on polymer tacticity during radical polymerization of N-isopropylacrylamide, it was found that the addition of TIP influenced syndiotactic specificity. Lower temperatures favored higher syndiotacticity, which is crucial for achieving specific mechanical properties in polymers.
Case Study 2: Flame Retardant Efficacy
A comprehensive analysis of flame retardants including TIP revealed its effectiveness in reducing flammability across various materials. The study highlighted its role in enhancing safety measures in building materials by preventing fire hazards .
Data Tables
Application Area | Specific Use |
---|---|
Chemical Synthesis | Solvent and plasticizer |
Polymer Production | External donor for catalysts |
Flame Retardancy | Used in textiles and plastics |
Biochemical Research | Reagent in assays |
Mechanism of Action
The mechanism of action of triisopropyl phosphate involves its ability to act as a plasticizer and solvent. It interacts with polymer chains, increasing their flexibility and reducing brittleness. In biochemical applications, it can interact with various molecular targets, facilitating reactions and processes .
Comparison with Similar Compounds
Comparison with Similar Organophosphate Esters
The following table compares TiPP with structurally analogous compounds, including alkyl and chlorinated organophosphates, based on physicochemical properties, environmental behavior, and applications:
Key Findings:
Structural Influence on Properties: TiPP vs. Non-Chlorinated Analogs (TEP, TPrP): TiPP’s branched isopropyl groups enhance its solvent capacity compared to linear alkyl analogs like TEP and TPrP, but reduce its biodegradability due to steric hindrance . Chlorinated vs. For example, TCPP isomers were detected in 100% of sewage sludge samples, whereas TiPP was undetected in silicone wristbands used for environmental monitoring .
Synthetic Byproduct Formation :
TiPP is generated during the thermal decomposition of diisopropyl tert-butylperoxy phosphate , yielding 9–20% TiPP as a side product . In contrast, chlorinated phosphates like TCPP are intentionally synthesized for flame retardancy, with industrial mixtures containing up to four isomers (e.g., TCPP1–TCPP4) .
TCPP dominates environmental matrices (e.g., wastewater, sludge) at concentrations up to 1,020 ng/g in biosolids, compared to TiPP’s absence in similar studies .
Data Tables
Table 1: Environmental Detection Frequencies in Silicone Wristbands
Compound | Detection Frequency (%) | Median Concentration (ng/g) |
---|---|---|
TiPP | 0% | NA |
TCEP | 53% | 29.7 |
TCPP1 | 100% | 1,020 |
TDCPP | 93% | 571 |
Table 2: Thermal Decomposition Yields of Diisopropyl tert-Butylperoxy Phosphate
Reaction Condition | TiPP Yield (%) | Diisopropyl Phosphate Yield (%) |
---|---|---|
77–83°C, 19.5 h | 20% | 47% |
90–100°C, 4 h | 9% | 52% |
Biological Activity
Triisopropyl phosphate (TIPP), with the chemical formula C₉H₂₁O₄P, is an organophosphorus compound widely recognized for its diverse applications in industrial and biochemical contexts. This article explores the biological activity of TIPP, focusing on its mechanisms of action, biochemical properties, and implications for health and environmental safety.
Overview of this compound
TIPP is a colorless liquid characterized by low volatility and poor solubility in water. Its unique properties make it a valuable reagent in various biochemical assays and industrial processes, including its use as a solvent and plasticizer.
Target of Action
TIPP acts primarily as a non-phosphorylating organophosphorus compound. It is known to mimic biological phosphates, which allows it to interact with various enzymes and metabolic pathways.
Mode of Action
The compound can influence cellular functions by inhibiting or activating specific enzymes involved in metabolic processes. For instance, TIPP has been observed to affect cell signaling pathways and gene expression in various cell types, including human lymphocytes.
Cellular Effects
Research indicates that TIPP can induce cytotoxic effects at elevated concentrations, impacting the growth rates of microalgae species and human lymphocytes. The compound's ability to alter cellular metabolism suggests potential implications for environmental toxicity and human health .
Molecular Mechanism
The interaction of TIPP with biomolecules involves binding to enzymes and proteins, leading to changes in their activity. This mechanism can result in downstream effects on cellular processes, including alterations in gene expression and metabolic pathways.
Case Studies
- Microalgae Growth Inhibition : A study demonstrated that exposure to TIPP resulted in reduced growth rates of certain microalgae species, indicating its potential as an environmental pollutant affecting aquatic ecosystems.
- Cytotoxicity in Human Cells : Experimental data revealed that higher concentrations of TIPP could lead to significant cytotoxic effects in human lymphocytes, raising concerns about its safety in biological applications.
- Enzyme Interaction Studies : Investigations into the enzyme inhibitory effects of TIPP showed that it could interfere with key metabolic enzymes, suggesting a need for caution when using this compound in biochemical assays .
Pharmacokinetics
The pharmacokinetics of TIPP involve its absorption, distribution, metabolism, and excretion within biological systems. The molecular weight of TIPP is approximately 224.24 g/mol, which influences its transport mechanisms within cells. Studies indicate that the compound is transported through specific binding proteins and may localize within particular subcellular compartments depending on post-translational modifications .
Dosage Effects
The biological activity of TIPP varies significantly with dosage:
- Low Doses : Minimal impact on cellular function.
- Moderate Doses : Observable changes in cellular metabolism and signaling.
- High Doses : Induction of cytotoxicity and potential lethality in sensitive cell types.
Environmental Impact
Given the widespread use of TIPP in industrial applications, understanding its environmental fate is crucial. The compound's low water solubility raises concerns about its persistence in aquatic environments and potential bioaccumulation in organisms.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and characterizing triisopropyl phosphate (TIPP) in laboratory settings?
TIPP synthesis typically involves esterification of phosphorus oxychloride with isopropyl alcohol under controlled conditions. Characterization requires verifying purity via gas chromatography (GC) coupled with mass spectrometry (GC/MS) and confirming structural integrity using nuclear magnetic resonance (NMR) spectroscopy. Density (0.970 g/mL at 25°C), boiling point (224°C), and refractive index (n20/D 1.4070) are critical physicochemical parameters for quality assessment . Reaction kinetics and solvent effects, as studied in analogous phosphate esters, should be considered to optimize yield .
Q. How can researchers accurately quantify TIPP in environmental or biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for TIPP quantification due to its sensitivity and specificity. Sample preparation often involves solid-phase extraction (SPE) using C18 cartridges, followed by elution with methanol or acetonitrile. Calibration curves should be validated with isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects . For total phosphate determination, UV-Vis spectrophotometry with molybdenum-blue assays can be employed, but this lacks isomer specificity .
Q. What safety protocols are essential when handling TIPP in laboratory experiments?
TIPP is flammable (flash point: 23°C) and a skin/eye irritant. Work should be conducted in a fume hood with flame-resistant lab coats, nitrile gloves, and chemical goggles. Emergency eyewash stations and safety showers must be accessible. Storage conditions should adhere to room temperature in airtight containers, away from oxidizers .
Advanced Research Questions
Q. How do isomer-specific analytical techniques improve the detection of TIPP degradation products in environmental samples?
Isomeric resolution is critical for identifying TIPP metabolites (e.g., mono- or di-isopropyl phosphate). GC/MS with chiral columns or ion mobility spectrometry (IMS) can separate structurally similar compounds. For example, methods developed for tris(chloropropyl) phosphate (TCPP) isomers can be adapted, leveraging retention time indices and fragmentation patterns .
Q. How can researchers resolve contradictions in environmental concentration data for TIPP across studies?
Discrepancies often arise from sampling heterogeneity (e.g., sludge vs. wastewater) or analytical method variability. Statistical approaches like calculating 95% confidence intervals for replicate measurements and normalizing data to matrix-specific markers (e.g., organic carbon content) improve comparability. Cross-validation with interlaboratory studies is recommended .
Q. What are the dominant degradation pathways of TIPP in aquatic systems, and how can they be modeled experimentally?
Hydrolysis and microbial degradation are primary pathways. Laboratory simulations should use buffered aqueous solutions at varying pH levels (4–9) and inoculate with activated sludge to mimic natural conditions. Degradation intermediates can be tracked via high-resolution mass spectrometry (HRMS). Kinetic models should account for temperature-dependent half-lives, as seen in studies of triphenyl phosphate .
Q. How can toxicological profiles for TIPP be developed using existing data on organophosphate esters?
Leverage structure-activity relationship (SAR) models based on log Kow values and electrophilic reactivity. In vitro assays (e.g., acetylcholinesterase inhibition) and in silico tools (OECD QSAR Toolbox) can predict endocrine disruption potential. Supplemental literature searches on organophosphate classes, guided by Agency for Toxic Substances and Disease Registry (ATSDR) protocols, are critical for risk extrapolation .
Q. What role does TIPP play in tribological applications, and how is its performance evaluated?
TIPP serves as a lubricant additive due to its thermal stability. Tribofilm formation can be studied using pin-on-disk tribometers under controlled friction cycles. Surface analysis via scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDX) reveals phosphate-rich layers, correlating with wear reduction .
Q. Key Considerations for Methodological Rigor
Properties
IUPAC Name |
tripropan-2-yl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O4P/c1-7(2)11-14(10,12-8(3)4)13-9(5)6/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFUXNFMHFCELM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(OC(C)C)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199295 | |
Record name | Triisopropyl phosphate | |
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Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Triisopropyl phosphate | |
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CAS No. |
513-02-0 | |
Record name | Triisopropyl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=513-02-0 | |
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Record name | Triisopropyl phosphate | |
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Record name | 513-02-0 | |
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Record name | 513-02-0 | |
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Record name | Triisopropyl phosphate | |
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Record name | Triisopropyl phosphate | |
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